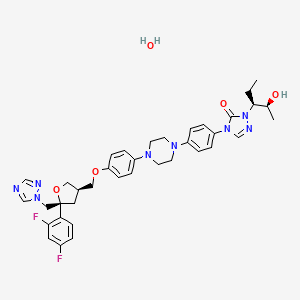

Posaconazole hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Posaconazole hydrate involves the dispersion of Form I in water followed by the application of sonication for at least 10 min . This process leads to the formation of pure Posaconazole Form-S .Molecular Structure Analysis

Posaconazole Form-S was characterized using X-ray powder diffraction (XRPD), Raman spectroscopy, attenuated total reflection (ATR) spectroscopy, thermogravimetric analysis (TGA), and optical microscopy . From these techniques, Posaconazole Form-S was characterized as a hydrate form, which includes three molecules of water per API molecule .Chemical Reactions Analysis

The chemical reaction involved in the formation of Posaconazole hydrate is primarily the interaction of Posaconazole with water . This interaction leads to a polymorphic conversion from Form I to Form-S .Physical And Chemical Properties Analysis

Posaconazole Form-S is a hydrate form with three water molecules . The physical and chemical properties of Posaconazole are significantly influenced by its interaction with water .Scientific Research Applications

Broad-spectrum Antifungal Activity : Posaconazole exhibits effective antifungal action against a range of pathogens, including Candida species, Cryptococcus neoformans, Aspergillus species, and others. It's particularly notable for its effectiveness against infections in immunocompromised patients, like those undergoing chemotherapy or organ transplantation (Li et al., 2010).

Clinical Efficacy and Safety : It has shown promising efficacy against life-threatening fungal infections often refractory to other antifungal therapies, such as invasive aspergillosis, fusariosis, and zygomycosis. Its adverse effects are generally mild, including headaches and gastrointestinal complaints (Torres et al., 2005).

Pharmacokinetics and Absorption : Posaconazole's absorption is dose-limited and significantly influenced by food intake. It binds predominantly to albumin with high (>98%) protein binding, has a large volume of distribution, and is slowly eliminated. Notably, it's not extensively metabolized via the cytochrome P450 enzyme system (Li et al., 2010).

Use in Specific Fungal Infections : It's approved for treating oropharyngeal candidiasis, including infections refractory to other triazoles, and as prophylaxis against invasive Aspergillus and Candida infections in high-risk patients. Its effectiveness against Zygomycetes infections and as salvage therapy for invasive aspergillosis has been noted (Nagappan & Deresinski, 2007).

Therapeutic Monitoring : Given its variable oral bioavailability and the critical nature of managing invasive fungal infections, therapeutic drug monitoring of posaconazole concentrations is recommended. This ensures optimal systemic exposure and efficacy (Dolton et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

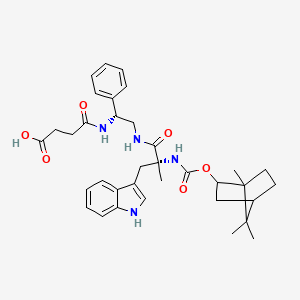

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNUVJALSUOKOC-VPJFHDDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44F2N8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Posaconazole hydrate | |

CAS RN |

1198769-38-8 |

Source

|

| Record name | D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198769-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)